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dimethylquinoxaline

Cat. No.: B019829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds

that have garnered considerable attention in medicinal chemistry due to their diverse and

potent biological activities. The quinoxaline scaffold is a key component in numerous

therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and

antiviral agents.[1] This document provides detailed application notes and experimental

protocols for the use of 6,7-Dimethoxy-2,3-dimethylquinoxaline as a versatile building block

in the synthesis of novel pharmaceutical agents. The presence of a methoxy group and two

methyl groups on the quinoxaline core offers unique electronic and steric properties that can be

exploited for targeted drug design.[1] While specific biological data for 6,7-Dimethoxy-2,3-
dimethylquinoxaline is limited in the current literature, its structural features suggest potential

for exploration in various drug discovery programs.[2]

Physicochemical Properties
A summary of the known physicochemical properties of 6,7-Dimethoxy-2,3-
dimethylquinoxaline is presented in the table below.
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Property Value

Molecular Formula C₁₁H₁₂N₂O

Molecular Weight 188.23 g/mol

Appearance Orange to red solid

Melting Point 94 - 98 °C

Boiling Point (Predicted) 300.8 ± 37.0 °C

Storage Temperature Room Temperature

Synthesis
The synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline is typically achieved through the

condensation of 4,5-dimethoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione). This

reaction provides a straightforward and efficient method to construct the quinoxaline core.[1]

General Synthesis Workflow for 6,7-Dimethoxy-2,3-dimethylquinoxaline

Reactants

Reaction

Product

4,5-dimethoxy-1,2-phenylenediamine

Condensation Reaction

Diacetyl (2,3-butanedione)

6,7-Dimethoxy-2,3-dimethylquinoxaline
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Caption: General synthesis workflow.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-2,3-
dimethylquinoxaline
Materials:

4,5-dimethoxy-1,2-phenylenediamine

Diacetyl (2,3-butanedione)

Ethanol

Glacial Acetic Acid (catalyst)

Sodium bicarbonate solution (saturated)

Ethyl acetate

Anhydrous sodium sulfate

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

In a round-bottom flask, dissolve 1 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in

ethanol.

Add a catalytic amount of glacial acetic acid to the solution.

To this solution, add 1.1 equivalents of diacetyl dropwise while stirring at room temperature.

[2]

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, the mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The residue is redissolved in ethyl acetate and washed with a saturated sodium bicarbonate

solution to neutralize the acetic acid, followed by a brine wash.[2]

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated.

The crude product can be purified by column chromatography or recrystallization to yield

pure 6,7-Dimethoxy-2,3-dimethylquinoxaline.

Biological Applications and Activity of Analogs
While specific biological data for 6,7-Dimethoxy-2,3-dimethylquinoxaline is not readily

available, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological

properties. The data for analogous compounds can provide insights into the potential

applications of the title compound.

Anticancer Activity
Quinoxaline derivatives are well-known for their anticancer properties, often attributed to their

ability to inhibit key enzymes involved in cancer cell proliferation.[2] The cytotoxicity of a close

analog, 2,3-dimethylquinoxaline, has been evaluated against various cell lines.

Table 1: In Vitro Cytotoxicity Data of 2,3-dimethylquinoxaline

Cell Line IC50 (µM) Reference Compound(s)

HepG2 (human liver

carcinoma)
> 100 Chlorpromazine (10.5 µM)

RPTEC (human renal proximal

tubule epithelial cells)
No significant effect ≤ 100 µM Colistin, Sertraline

Data for 2,3-dimethylquinoxaline, a structurally related compound, is provided for context.[3]
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The PI3K/Akt/mTOR signaling pathway is a critical pathway in cell proliferation and survival,

and its dysregulation is often implicated in cancer. Some quinoxaline derivatives have been

identified as potent inhibitors of PI3K and mTOR.[3]

Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Growth Factor

Receptor Tyrosine Kinase

PI3K

PIP3

PIP2 to PIP3

PIP2

Akt

mTOR

Cell Proliferation and Survival

Quinoxaline Derivative
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Caption: PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity
The 2,3-dimethylquinoxaline scaffold has been associated with antimicrobial activities.[2] For

instance, 2,3-dimethylquinoxaline has shown a broad spectrum of antifungal activity.[4]

Table 2: Antifungal Activity of 2,3-dimethylquinoxaline

Fungal Species
Minimum Inhibitory Concentration (MIC)
in µg/mL

Cryptococcus neoformans 9

Candida auris 190

Candida albicans (ATCC 10231) 470

Candida parapsilosis 560

Candida glabrata 935

Candida krusei 935

Candida tropicalis 1125

Data sourced from a study on the in vitro antifungal activity of 2,3-dimethylquinoxaline.[4]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological data. The

following are general protocols that can be adapted for the evaluation of 6,7-Dimethoxy-2,3-
dimethylquinoxaline.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[3]

Materials:
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Cancer cell lines (e.g., HepG2, MCF-7)

96-well plates

Complete culture medium

6,7-Dimethoxy-2,3-dimethylquinoxaline

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in 9-well plates at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.[3]

Compound Treatment: Treat the cells with various concentrations of 6,7-Dimethoxy-2,3-
dimethylquinoxaline and incubate for 48-72 hours.[3]

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.[3]

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve.[3]

Antimicrobial Susceptibility Test (Broth Microdilution
Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound

against various microbial strains.[3]
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Materials:

Bacterial or fungal strains

96-well microtiter plates

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

6,7-Dimethoxy-2,3-dimethylquinoxaline

Standardized microbial inoculum

Procedure:

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well

microtiter plate with the appropriate broth medium.[3]

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 10^5 CFU/mL).[3]

Inoculation: Inoculate each well with the microbial suspension.[3]

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

[3]

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible microbial growth.[3]

Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[5]

Materials:

Kinase of interest (e.g., recombinant human kinases)

Kinase-specific substrate

6,7-Dimethoxy-2,3-dimethylquinoxaline
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ATP

Kinase assay buffer

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

96-well or 384-well plates

Luminometer

Procedure:

Assay Setup: In a multi-well plate, add the kinase, substrate, and serial dilutions of the test

compound.

Reaction Initiation: Initiate the kinase reaction by the addition of ATP and incubate at 30°C

for a specified time (e.g., 60 minutes).[5]

Detection: Add the detection reagent to measure the amount of ATP remaining, which is

inversely proportional to the kinase activity.[5]

Luminescence Measurement: Measure the luminescence using a plate reader.

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition

against the compound concentration.[5]
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General Experimental Workflow for Biological Evaluation

Compound Synthesis

In Vitro Assays

Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Kinase Inhibition Assay

Data Analysis

Lead Identification

Click to download full resolution via product page

Caption: General experimental workflow.

Conclusion
6,7-Dimethoxy-2,3-dimethylquinoxaline represents a promising scaffold for the development

of novel therapeutic agents. While direct biological data for this specific compound is sparse,

the well-documented activities of related quinoxaline derivatives provide a strong rationale for

its investigation as an anticancer, antimicrobial, and kinase inhibitory agent. The synthetic

protocols and biological evaluation methods outlined in this document offer a foundational

framework for researchers to explore the therapeutic potential of this and related compounds in

drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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